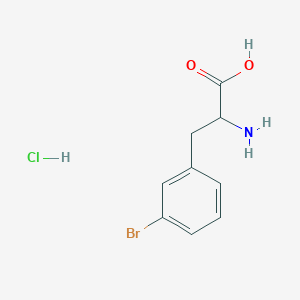
2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride” is a derivative of phenylalanine . It is also known as L-Phenylalanine,3-bromo-,hydrochloride . The CAS number for this compound is 128834-02-6 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10BrNO2 . The InChI code for this compound is 1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H .Physical And Chemical Properties Analysis
The compound is a powder . Its melting point is between 238-240°C . The molecular weight of the compound is 280.55 . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Reactivity : The compound 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride has been used in various synthesis processes. Kitagawa et al. (2004) described its synthesis along with other related compounds, focusing on achieving high yields and avoiding unfavorable reactions such as hydrogenolysis (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004). Monclus et al. (1995) discussed the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, where derivatives of 2-amino-3-(3-bromophenyl)propanoic acid played a key role (Monclus, Masson, & Luxen, 1995).
Modification of Hydrogels : In the field of material science, Aly and El-Mohdy (2015) used 2-amino-3-(4-hydroxyphenyl) propanoic acid, a related compound, to modify poly vinyl alcohol/acrylic acid hydrogels. This modification was part of a broader exploration of radiation-induced hydrogels for medical applications (Aly & El-Mohdy, 2015).
Biological Applications
Antimicrobial Properties : Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines, including derivatives of 2-amino-3-(3-bromophenyl)propanoic acid, and evaluated them as potential antimicrobial agents (Doraswamy & Ramana, 2013).
Phytotoxic and Mutagenic Effects : Jităreanu et al. (2013) evaluated the phytotoxic and mutagenic effects of various cinnamic acid derivatives, including 2-amino-3-(3-bromophenyl)propanoic acid, using the Triticum test. This study provided insights into the environmental impact and safety profile of these compounds (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).
Pharmaceutical Development
Anticancer Activity : Saad and Moustafa (2011) synthesized a series of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, using compounds such as 2-amino-3-(3-bromophenyl)propanoic acid. They found significant anticancer activities in vitro for some of these derivatives (Saad & Moustafa, 2011).
Uterine Relaxants : Viswanathan et al. (2005) researched the synthesis of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, closely related to 2-amino-3-(3-bromophenyl)propanoic acid, as novel uterine relaxants (Viswanathan, Kodgule, & Chaudhari, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride It is known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological functions .
Mode of Action
The exact mode of action of This compound As a phenylalanine derivative, it may interact with biological systems in a manner similar to that of phenylalanine .
Biochemical Pathways
The specific biochemical pathways affected by This compound Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of This compound It is known that phenylalanine and its derivatives can influence various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Like other chemical compounds, its action and stability could be influenced by factors such as temperature, ph, and presence of other compounds .
Propriétés
IUPAC Name |
2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIBMCVLBZBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128834-02-6 |
Source


|
| Record name | 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Furan-2-ylmethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2708447.png)
![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2708452.png)
![Tert-butyl N-[(2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2708455.png)
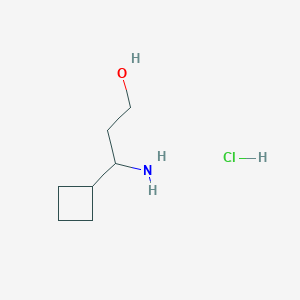
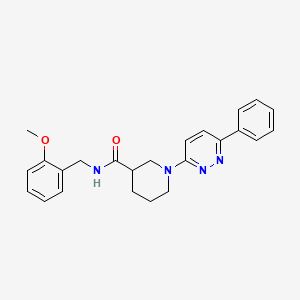
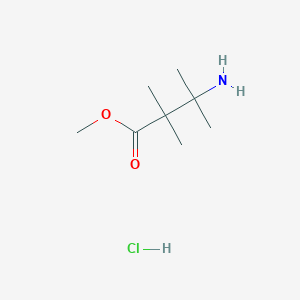

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2708463.png)
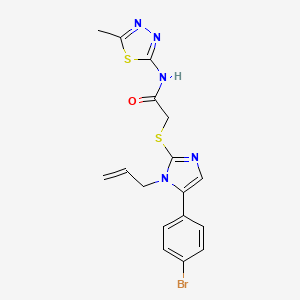
![Ethyl 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2708465.png)
